molecular formula C24H26N2O4 B2443516 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 2413903-64-5

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B2443516
CAS No.: 2413903-64-5
M. Wt: 406.482
InChI Key: IODDTKJLAMIFMC-UHFFFAOYSA-N
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Description

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling with Piperidine-4-carboxylic Acid: The azetidine derivative is then coupled with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]triazole-4-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
  • ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Uniqueness

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine and piperidine rings. This makes it particularly useful in complex peptide synthesis and other applications requiring selective protection and deprotection of functional groups.

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODDTKJLAMIFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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